molecular formula C4H10BF3O B1144120 Boron trifluoride etherate CAS No. 109-63-7

Boron trifluoride etherate

Cat. No. B1144120
CAS RN: 109-63-7
M. Wt: 141.93
InChI Key:
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Description

Synthesis Analysis

The synthesis of boron trifluoride etherate involves the interaction of boron trifluoride (BF3) with diethyl ether (OEt2), forming a stable complex that is widely available for use in chemical synthesis. Its role as a catalyst is highlighted in the synthesis of alkyl esters of p-aminobenzoic acid, demonstrating its effectiveness in facilitating single-step reactions without the need for special conditions or equipment (Kadaba, Carr, Tribo, Triplett, & Glasser, 1969).

Molecular Structure Analysis

The molecular structure of boron trifluoride etherate showcases its ability to form stable complexes with ethers, which is critical for its catalytic activity. Studies on dimethyl ether—boron trifluoride complexes at various temperatures have provided insights into the bond lengths and angles within these complexes, indicating that the molecular structure can influence its reactivity and interaction with other molecules (Iijima, Yamada, & Shibata, 1981).

Chemical Reactions and Properties

Boron trifluoride etherate is instrumental in various chemical transformations, including the efficient promotion of intramolecular alkyne–aldehyde metathesis reactions and the synthesis of 3-aroyl-2H-chromenes under metal-free conditions. Its catalytic prowess extends to the synthesis of complex organic molecules, demonstrating its broad applicability and effectiveness in organic synthesis (Das, Devi, & Das, 2018).

Physical Properties Analysis

The physical properties of boron trifluoride etherate, including its boiling point, toxicity, and reactivity with water, are crucial for handling and application in chemical reactions. It is a brown liquid at room temperature and must be handled with care due to its corrosive nature and potential for violent reactions with water (Banerjee et al., 2019).

Chemical Properties Analysis

The chemical properties of boron trifluoride etherate, particularly its role as a Lewis acid catalyst, are central to its application in organic synthesis. It facilitates various chemical reactions, including esterification, hydroboration-oxidation, and cyclization, highlighting its versatility and effectiveness as a catalyst (Banerjee et al., 2019).

Scientific Research Applications

  • Hydroboration–Oxidation Reaction

    Boron trifluoride etherate is used in hydroboration–oxidation reactions, a method important in organic synthesis (Banerjee et al., 2019).

  • Cleavage and Rearrangement of Epoxides

    It is effective in the cleavage and rearrangement of epoxides, which is a critical reaction in the modification of organic compounds (Banerjee et al., 2019).

  • Esterification

    Boron trifluoride etherate is used in the esterification process, especially in the synthesis of alkyl esters of p-aminobenzoic acid, providing a convenient single-step reaction (Kadaba et al., 1969).

  • Cyclization Reactions

    It assists in various cyclization reactions, such as in the improved synthesis of cannabidiol (Baek et al., 1985) and in intramolecular alkyne–aldehyde metathesis producing 3-aroyl-2H-chromenes under metal-free conditions (Das et al., 2018).

  • Polymerization

    It serves as an activator in the polymerization of norbornene, leading to the production of soluble polymers (Myagmarsuren et al., 2004).

  • Synthesis of 1,2-Trans-Related 1-Thioglycoside Esters

    It catalyzes the condensation of monosaccharide peresters and thiols, offering a convenient synthesis of esters of 1,2-trans-1-thioglycosides (Ferrier & Furneaux, 1976).

  • Formation of N-Tosylimines

    Boron trifluoride etherate promotes the formation of N-tosyliminium complexes from olefinic enolizable aldehydes, which subsequently undergo intramolecular electrophilic cyclization (Melnick et al., 1988).

  • Fries Rearrangement of Hydroquinone Diesters

    It is used in reactions with hydroquinone diesters to yield acetylhydroquinone derivatives, an important step in various synthetic applications (Boyer et al., 2000).

Safety And Hazards

Boron trifluoride etherate is flammable and reacts violently with water . It is harmful by inhalation and if swallowed, and it causes severe skin burns and eye damage . It is also toxic and can cause serious damage to health through prolonged exposure through inhalation .

Future Directions

Recent research has shown that Boron trifluoride etherate can function as a fluorine source in catalytic asymmetric nucleophilic fluorinations . This opens up new possibilities for the use of Boron trifluoride etherate in the development of new antimalarial chemo-types .

properties

IUPAC Name

ethoxyethane;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMGYPLQYOPHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015537
Record name Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1)
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Molecular Weight

141.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH]
Record name Boron trifluoride etherate
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Flash Point

47.8 °C
Record name Boron trifluoride etherate
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Vapor Pressure

4.2 [mmHg]
Record name Boron trifluoride etherate
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Product Name

Boron trifluoride etherate

CAS RN

174674-80-7, 109-63-7
Record name Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1)
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Record name Diethyl ether--boron trifluoride
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Synthesis routes and methods I

Procedure details

Scheme 4 provides an example of an embodiment of the process shown in Scheme 3. In this particular embodiment, the chiral diamine is (−)-sparteine, the organometallic compound is an organolithium compound, and more concretely it is s-BuLi, the solvent is Et2O, the strained cyclic ether is the epoxide ethylene oxide, the Lewis acid is BF3, provided as BF3.Et2O, m=1, and n=3. A compound of formula (Ia) in Scheme 4 can be characterized as being the enantiomer (+)-(R) because it is obtained in an ee of at least 80%, and in some embodiments about 82%. A compound of formula (Ia) was obtained in embodiments of this invention with a yield of about 83% and ee of about 82%.
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diamine
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organolithium
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cyclic ether
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epoxide ethylene oxide
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Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 0.7 g of 2-methylthiophenol in 11.3 g of BF3 :2CH3COOH complex is heated to 70° C. and kept at this temperature for 3 hours. After returning to the ambient temperature, 11 ml of diethyl ether are added and vigorous stirring is applied for approximately 5 minutes before the excess ether is distilled off at atmospheric pressure. The acetic acid and boron trifluoride etherate which are formed are then trapped at approximately 30° C. at 67 Pa.
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0.7 g
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Synthesis routes and methods III

Procedure details

Another method for the alkylation of the 3-hydroxy is by reaction with an alcohol in the presence of boron trifluoride etherate. Thus, methanol and boron trifluoride etherate yield a methyl ether at a reaction temperature of about 25° C. followed conveniently by thin layer chromatography.
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3-hydroxy
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alcohol
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Synthesis routes and methods IV

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.
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VI
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amide carbonyl
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